molecular formula C23H23N3O3 B5516142 2-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-1-methyl-1H-benzimidazole

2-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-1-methyl-1H-benzimidazole

Cat. No.: B5516142
M. Wt: 389.4 g/mol
InChI Key: RWAAXDWMJJDJMR-UHFFFAOYSA-N
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Description

2-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-1-methyl-1H-benzimidazole is a useful research compound. Its molecular formula is C23H23N3O3 and its molecular weight is 389.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.17394160 g/mol and the complexity rating of the compound is 616. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Benzimidazole Derivatives in Anti-Ulcer Activity

Benzimidazole derivatives have been synthesized and evaluated for their anti-ulcer activity. For instance, a study described the synthesis of 1-methyl-2{[(3,4di methoxy pyridine2-yl) methyl] sulfanyl}-5-nitro1H-benzimidazole, which was tested for antiulcer activity using the cold and restraint ulcer technique, highlighting the potential therapeutic applications of benzimidazole derivatives in gastrointestinal disorders (Sandhya Rani Madala, 2017).

Catalytic Activity of Benzimidazole Complexes

Research on Pd(II) complexes with benzimidazole ligands has shown significant catalytic activity, particularly in reactions such as the Suzuki-Miyaura coupling. This illustrates the utility of benzimidazole derivatives in catalysis and organic synthesis, potentially offering efficient pathways for chemical transformations (S. Shukla et al., 2021).

Benzimidazole Derivatives with Anti-inflammatory and Anti-ulcerogenic Activities

A series of novel benzimidazole derivatives have been synthesized and evaluated for their anti-inflammatory and anti-ulcerogenic activities. These compounds, by not only exhibiting potent anti-inflammatory effects but also showing significant anti-ulcerogenic activity, underscore the dual therapeutic potential of benzimidazole derivatives in managing inflammation while protecting the gastric mucosa (A. O. El-Nezhawy et al., 2013).

Antisecretory Activity and Selectivity

Research into [(pyridylmethyl)sulfinyl]benzimidazoles has led to the discovery of compounds like pantoprazole, which are highly potent inhibitors of the (H+,K+)-ATPase, demonstrating the application of benzimidazole derivatives in developing antisecretory drugs with enhanced selectivity and stability (B. Kohl et al., 1992).

Properties

IUPAC Name

(6-methoxy-3-methyl-1-benzofuran-2-yl)-[2-(1-methylbenzimidazol-2-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-14-16-11-10-15(28-3)13-20(16)29-21(14)23(27)26-12-6-9-19(26)22-24-17-7-4-5-8-18(17)25(22)2/h4-5,7-8,10-11,13,19H,6,9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWAAXDWMJJDJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N3CCCC3C4=NC5=CC=CC=C5N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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